molecular formula C12H14N2 B600387 Tetrahydroharman CAS No. 2506-10-7

Tetrahydroharman

Cat. No.: B600387
CAS No.: 2506-10-7
M. Wt: 186.25
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Biochemical Analysis

Biochemical Properties

Tetrahydroharman is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit antioxidant activities

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It has been found to have an impact on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of this compound are still being researched.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors It could also have effects on metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins. It could also have effects on its localization or accumulation

Subcellular Localization

It could involve any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrahydroharman can be synthesized through several methods. One common synthetic route involves the Pictet-Spengler reaction, where tryptamine reacts with an aldehyde or ketone under acidic conditions to form the tetrahydro-β-carboline structure . The reaction typically requires a strong acid catalyst, such as hydrochloric acid or sulfuric acid, and is carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve the extraction of the compound from natural sources, such as the roots of Calligonum minimum or the bark of Elaeagnus angustifolia . The extraction process typically involves solvent extraction followed by purification steps, such as chromatography, to isolate the desired compound.

Biological Activity

Tetrahydroharman (THH), a naturally occurring alkaloid belonging to the β-carboline family, has garnered significant attention in scientific research due to its diverse biological activities. This compound is primarily known for its neuroprotective effects, potential as a monoamine oxidase (MAO) inhibitor, and antioxidant properties. This article explores the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

This compound exists in two stereoisomeric forms:

  • (1S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
  • (1R)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

The compound is characterized by its unique bicyclic structure that includes a pyridoindole framework. It is found in various plant sources such as Elaeagnus angustifolia and Croton heliotropiifolius .

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties, potentially influencing neurotransmitter systems. It has been shown to interact with serotonin receptors and may protect neurons from oxidative stress . The compound's ability to modulate neurotransmitter levels suggests its potential utility in treating neurological disorders.

Monoamine Oxidase Inhibition

This compound has been studied for its inhibitory effects on monoamine oxidase (MAO) enzymes. MAO inhibitors are utilized in treating depression and other neurological conditions by increasing levels of neurotransmitters like dopamine and serotonin. Studies have demonstrated that THH shows promising MAO inhibitory activity, indicating its potential as a therapeutic agent .

Antioxidant Properties

Oxidative stress plays a critical role in various diseases, including neurodegenerative disorders. This compound has shown antioxidant activity in several studies. For instance, it demonstrated significant hydrogen peroxide scavenging activity in vitro, indicating its potential to neutralize free radicals and protect cells from oxidative damage .

Cardiovascular Implications

This compound may also have implications for cardiovascular health. Its effects are comparable to those of reserpine, a well-known antihypertensive agent. Research indicates that THH can lower blood pressure, suggesting its potential use in managing hypertension .

Comparative Analysis with Related Compounds

The following table summarizes the structural and biological activity comparisons between this compound and other β-carboline alkaloids:

Compound NameStructure TypeUnique Properties
This compoundβ-CarbolineNeuroprotective, MAO inhibitor
Harmanβ-CarbolinePsychoactive effects
Norharmanβ-CarbolineExhibits mutagenic properties
9-Methylharmanβ-CarbolinePotentially less toxic than harman
CalligonineAlkaloidSignificant blood pressure lowering

This compound's unique methylation pattern distinguishes it from other β-carbolines, emphasizing its specific pharmacological profile focused on neuroprotection and antihypertensive activities .

Case Studies and Research Findings

Several studies have contributed to our understanding of this compound's biological activity:

  • Neuroprotection Study : A study investigated the neuroprotective effects of THH on neuronal cell lines exposed to oxidative stress. Results indicated that THH significantly reduced cell death and oxidative damage markers compared to control groups .
  • MAO Inhibition Research : In vitro assays demonstrated that THH inhibited both MAO-A and MAO-B enzymes effectively. The IC50 values were comparable to established MAO inhibitors used clinically .
  • Antioxidant Activity Evaluation : Experimental studies using various assays (DPPH radical scavenging, ABTS assay) confirmed that THH exhibited strong antioxidant capabilities, outperforming some common antioxidants like ascorbic acid .

Properties

IUPAC Name

1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12/h2-5,8,13-14H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIJOZBIVDCQTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901027440
Record name 1,2,3,4-Tetrahydroharmane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2506-10-7, 525-40-6
Record name 1-Methyl-1,2,3,4-tetrahydro-β-carboline
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Record name Calligonine
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Record name Tetrahydroharmane
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Record name Tetrahydroharman
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Record name 1,2,3,4-Tetrahydroharmane
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Record name 2,3,4,9-tetrahydro-1-methyl-1H-pyrido[3,4-b]indole
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Record name TETRAHYDROHARMANE
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